2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol is a chemical compound with the molecular formula and a molecular weight of 227.69 g/mol. This compound is characterized by its unique structure, which includes a chloropyridazine moiety and a piperidine group, making it of interest in various scientific fields, particularly medicinal chemistry and organic synthesis.
The compound can be synthesized from readily available starting materials, including 6-chloropyridazine and piperidine derivatives. The synthesis involves several steps, typically requiring controlled reaction conditions to ensure high yields and purity.
This compound falls under the category of heterocyclic compounds, specifically pyridazine derivatives. It is often classified as a potential pharmacological agent due to its structural features that may interact with biological targets.
The synthesis of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol generally involves:
The molecular structure of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol can be represented as follows:
This structure features:
2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol involves its interaction with specific molecular targets such as enzymes or receptors.
The compound may modulate the activity of these targets through:
The physical properties of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol include:
Key chemical properties include:
Relevant data indicates that these properties may affect its behavior in biological systems and influence its applications.
The applications of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol span several fields:
2-[1-(6-Chloropyridazin-3-yl)piperidin-2-yl]ethanol represents a structurally sophisticated heterocyclic compound featuring a hybrid pyridazine-piperidine core. This molecule exemplifies the strategic integration of nitrogen-containing heterocycles—pyridazine as the aromatic pharmacophore and piperidine as the alicyclic modulator—connected via an ethanol-functionalized linker. Its molecular architecture positions it at the intersection of synthetic chemistry and drug discovery, where such scaffolds are prized for their three-dimensional complexity and potential for target engagement. The presence of the chlorine atom at the pyridazine 6-position enhances electronic asymmetry, while the ethanol moiety on the piperidine ring introduces hydrogen-bonding capability and polarity modulation. These characteristics collectively enable nuanced interactions with biological targets, making this compound a compelling subject in modern pharmaceutical research focused on underexplored chemotypes [1] [3].
The systematic IUPAC name 2-[1-(6-Chloropyridazin-3-yl)piperidin-2-yl]ethanol precisely defines its atomic connectivity:
Table 1: Structural Analogs and Nomenclature Variations
Compound Name | CAS Registry No. | Molecular Formula | Key Structural Differences |
---|---|---|---|
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid | 1279219-51-0 | C₁₁H₁₄ClN₃O₂ | Acetic acid substituent at piperidin-4-yl |
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol | 939986-07-9 | C₁₀H₁₄ClN₃O | Methanol at piperidin-3-yl; no C-2 ethanol |
1-[1-(6-Chloropyrazin-2-yl)piperidin-3-yl]ethanol | 133397818 (CID) | C₁₁H₁₆ClN₃O | Pyrazine (not pyridazine) core |
These analogs illustrate how positional isomerism (piperidine substitution at C-2, C-3, or C-4) and heterocycle variation (pyridazine vs. pyrazine) generate distinct chemical entities with unique properties [3] [5].
Pyridazine-piperidine hybrids emerged as significant pharmacophores in the late 20th century, driven by advances in heterocyclic synthesis and recognition of their privileged status in CNS and antimicrobial drug discovery. The integration of chloropyridazines arose from observations that chlorine:
Early prototypes featured simple N-arylpiperidines, but the strategic incorporation of ethanol appendages marked a critical innovation. This polar group improved solubility profiles and enabled hydrogen-bond donor/acceptor functionality, addressing limitations of highly lipophilic analogs. Patent literature from the 2010s (e.g., US9150575B2) showcases piperidinyl heterocycle derivatives as kinase inhibitors and GPCR modulators, validating the scaffold’s versatility . Hybridization strategies expanded further with triazolopyrimidine and pyrazolopyrimidine linkers, demonstrating potent antiplasmodial activity in piperaquine-inspired molecules—highlighting the pyridazine-piperidine motif’s adaptability to complex therapeutic challenges [6].
This compound exemplifies three strategic design principles in contemporary drug discovery:
Table 2: Computational Molecular Properties of 2-[1-(6-Chloropyridazin-3-YL)piperidin-2-YL]ethanol
Property | Predicted Value | Methodology | Significance in Drug Design |
---|---|---|---|
Molecular Weight | 241.72 g/mol | - | Ideal range for CNS drugs (<500 g/mol) |
LogP | 1.82 | DFT/B3LYP-6-31G(d,p) | Balances lipophilicity/hydrophilicity |
H-Bond Acceptors | 4 | QSPR modeling | Facilitates target interactions |
H-Bond Donors | 1 | QSPR modeling | Critical for solubility & binding affinity |
Rotatable Bonds | 3 | Molecular mechanics | Impacts bioavailability and conformational flexibility |
These properties align with Lipinski’s and Veber’s rules, underscoring the compound’s drug-like potential. Its role extends beyond direct therapeutic use: it serves as a versatile synthon for generating libraries via:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: